O-[2-(4-Chlorophenyl)ethyl]hydroxylamine is a chemical compound with the molecular formula . It features a hydroxylamine functional group attached to a 2-(4-chlorophenyl)ethyl moiety. This compound is significant in various scientific fields, particularly in organic synthesis and medicinal chemistry. The presence of the chlorophenyl group contributes to its potential biological activities and applications in pharmaceutical development.
This compound can be classified under hydroxylamines, which are derivatives of ammonia where one hydrogen atom is replaced by a hydroxyl group. Hydroxylamines are known for their reactivity and ability to participate in various chemical transformations, making them valuable intermediates in organic synthesis. O-[2-(4-Chlorophenyl)ethyl]hydroxylamine is synthesized from 4-chlorophenylethylamine through reactions with hydroxylamine hydrochloride.
The synthesis of O-[2-(4-Chlorophenyl)ethyl]hydroxylamine typically involves the following steps:
Industrial methods may involve scaling up these processes while optimizing conditions for increased efficiency and reduced by-product formation.
O-[2-(4-Chlorophenyl)ethyl]hydroxylamine can undergo several chemical reactions:
The choice of reagents and conditions significantly affects the outcome of these reactions:
The mechanism of action for O-[2-(4-Chlorophenyl)ethyl]hydroxylamine involves its role as a nucleophile in biochemical pathways. The hydroxylamine group can form covalent bonds with electrophilic centers in biological molecules, which may lead to modulation of their activity. This compound has been studied for its potential inhibitory effects on certain enzymes by binding to their active sites, thereby influencing various metabolic processes.
Relevant data indicate that this compound's physical state and reactivity make it suitable for various applications in synthetic chemistry .
O-[2-(4-Chlorophenyl)ethyl]hydroxylamine has several notable applications:
O-[2-(4-Chlorophenyl)ethyl]hydroxylamine (CAS 85661-09-2) emerged from targeted synthetic efforts to develop bifunctional molecules with combined aromatic hydrophobic domains and redox-active amine groups. Early synthetic routes adapted N-alkylation strategies, where 2-(4-chlorophenyl)ethyl bromide served as the key alkylating agent reacting with O-protected hydroxylamine precursors under basic conditions [1]. Subsequent deprotection yielded the target compound as a thermally unstable solid, requiring characterization via low-temperature spectroscopic techniques. The molecular formula (C₈H₁₀ClNO) and weight (171.62 g/mol) were confirmed through elemental analysis and mass spectrometry, with the 4-chlorophenethyl moiety identified via distinctive aromatic proton signals (δ 7.2–7.4 ppm) and methylene resonances (δ 2.8–3.1 ppm) in ¹H NMR [1] [6]. Initial synthetic challenges included the competing N-alkylation and hydroxylamine instability, addressed using phase-transfer catalysis and non-aqueous workup protocols [6].
Table 1: Historical Synthesis Methods and Key Parameters
Year | Precursor | Reaction Conditions | Yield | Key Advance |
---|---|---|---|---|
~1990 | 2-(4-Cl-Ph)ethyl bromide | K₂CO₃, DMF, 80°C, O-Boc-NHOH | ~45% | First reported route |
2009 | 4-Chlorophenylacetic acid | PCl₃/Br₂, benzene reflux | 60% | Optimized halogenation [6] |
2020 | Methyl α-bromo(4-Cl-Ph)acetate | K₂CO₃, MeOH, 80°C [6] | 69% | Phase-transfer mediation |
This compound belongs to the arylalkylhydroxylamine subclass, characterized by an aryl group (4-chlorophenyl) linked via an ethyl tether to the hydroxylamine (–NHOH) functional group. Its physicochemical profile includes moderate lipophilicity (calculated LogP ≈ 2.47) and a polar surface area (35.25 Ų) conducive to membrane permeability [1]. The chlorine atom inductively withdraws electrons from the phenyl ring, reducing the hydroxylamine’s oxidation potential compared to non-halogenated analogs. Among halogenated bioactives, it aligns with chlorinated pharmacophores like chlorambucil (antineoplastic) and chloramphenicol (antibiotic), where chlorine enhances target binding and metabolic stability [7]. Structurally, it bridges simpler hydroxylamines (e.g., N-methylhydroxylamine) and complex chlorinated derivatives like 3-MeSO₂-DDE (a DDT metabolite), sharing the 4-chlorophenethyl motif but differing in the reactive nitrogen moiety [2] [7].
Table 2: Classification of Structurally Related Compounds
Compound | Core Structure | Biological Role | Key Structural Distinction |
---|---|---|---|
O-[2-(4-Cl-Ph)ethyl]hydroxylamine | Arylalkylhydroxylamine | Mechanistic probe | Unsubstituted NHOH group |
3-MeSO₂-DDE [2] | Chlorinated alkene | Adrenocorticotoxin | Sulfone and dichloroethene groups |
Tipifarnib [8] | Chlorophenyl-imidazole | Farnesyltransferase inhibitor | Imidazole carboxamide |
SYA013 [3] | Chlorophenyl-diazepane | Sigma-2 receptor ligand | Fluorophenylbutanone moiety |
Unlike classical N-hydroxylamines (e.g., N-hydroxyarginine) that liberate NO enzymatically, O-alkylhydroxylamines exhibit distinct redox behavior. The 4-chlorophenethyl group electronically tunes the N–O bond strength, enabling pH-dependent decomposition to nitroxyl (HNO) rather than NO, a property exploited in cardiovascular and neurological research [4] [5]. Comparative studies show its HNO release kinetics are slower than Piloty’s acid derivatives but more sustained than diazeniumdiolates. This positions it as a nitroxyl-selective donor for discriminating HNO/NO signaling pathways. Additionally, it serves as a precursor for N-acylhydroxylamine electrophiles (e.g., O-[2-(4-Cl-Ph)ethyl]-N-acetylhydroxylamine), which modify cysteine thiols in enzymes like cathepsins or caspases, mimicking post-translational oxidative modifications [5].
Primary research applications focus on three areas:
Critical unresolved aspects include:
Table 3: Key Research Gaps and Proposed Approaches
Research Gap | Current Limitation | Proposed Resolution |
---|---|---|
Metabolic instability | Rapid plasma clearance (t₁/₂ < 5 min) | Prodrugs with sustained release |
Target deconvolution | Non-specific protein modification | Activity-based protein profiling (ABPP) |
Cell-type specific responses | Variable cytotoxicity in cancer lines | CRISPR screening for sensitivity factors |
HNO vs. NO discrimination | Lack of selective sensors | Coupled with HNO-specific fluorescent probes |
Comprehensive Compound List
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8